(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Catalog No.
S1521027
CAS No.
100516-54-9
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

CAS Number

100516-54-9

Product Name

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

IUPAC Name

benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m0/s1

InChI Key

HECRUWTZAMPQOS-XZOQPEGZSA-N

SMILES

Array

Synonyms

(2R-cis)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic Acid Phenylmethyl Ester; William’s Lactone;

Canonical SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine is a chiral auxiliary primarily used as a conformationally rigid glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. [1] Its key function is to enable high diastereoselectivity during the alkylation of its enolate, which, after removal of the auxiliary, yields enantiomerically enriched α-amino acids. [2] This crystalline solid provides a reliable and well-documented route for creating chiral building blocks essential in medicinal chemistry and pharmaceutical development. [3]

Substituting this specific compound is often unfeasible due to the critical role of its defined stereochemistry and N-protecting group. Using the opposite enantiomer, (2S,3R), will produce the opposite, often undesired, enantiomer of the target amino acid. Employing a racemic mixture or a different diastereomer would eliminate stereocontrol, resulting in a low-value mixture of products that is difficult to separate. Furthermore, replacing the N-Cbz group with alternatives like N-Boc fundamentally alters the deprotection strategy—Cbz is removed via catalytic hydrogenation, which is orthogonal to the acid-labile conditions required for Boc removal. [1] This choice is process-critical, as a substrate sensitive to acid would be incompatible with a Boc-based auxiliary, making (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine the required choice for process compatibility.

Exceptional Diastereoselectivity in Asymmetric Alkylations

The primary value of this auxiliary is its ability to direct alkylations with exceptionally high stereocontrol. In foundational studies, the lithium enolate of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine was alkylated with various electrophiles, consistently yielding diastereomeric excesses (d.e.) of >98%. [1] This level of selectivity significantly reduces the need for downstream chiral purification, a critical factor for process efficiency and cost-effectiveness in both lab-scale and larger productions.

Evidence DimensionDiastereomeric Excess (d.e.)
Target Compound Data>98% d.e. for alkylation with MeI, BnBr, and n-BuBr
Comparator Or BaselineA non-stereocontrolled reaction (0% d.e.) or less effective auxiliaries
Quantified DifferenceApproaches the theoretical maximum for stereocontrol
ConditionsAlkylation of the lithium enolate with alkyl halides in THF at -78 °C. [<a href="https://pubs.acs.org/doi/10.1021/jo00277a033" target="_blank">1</a>]

This minimizes the formation of incorrect stereoisomers, simplifying purification and maximizing the yield of the desired, high-value product.

Precursor Suitability: Proven Efficacy in Complex Pharmaceutical Intermediate Synthesis

This compound has been successfully implemented in multi-step syntheses of complex pharmaceutical targets. In the development of an NK-1 receptor antagonist, alkylation using this specific auxiliary (CAS 100516-54-9) achieved a 96:4 diastereomeric ratio for a key bond-forming step. [1] The high crystallinity of the resulting intermediate facilitated purification by simple recrystallization. This demonstrates the compound's reliability and process-suitability for producing high-purity active pharmaceutical ingredient (API) precursors, where predictable stereochemistry and ease of handling are paramount procurement considerations.

Evidence DimensionDiastereomeric Ratio (d.r.) in API Precursor Synthesis
Target Compound Data96:4 d.r.
Comparator Or BaselineHypothetical less-selective methods requiring extensive chromatographic purification
Quantified DifferenceSignificantly reduces minor diastereomer, enabling purification to >99:1 d.r. by crystallization
ConditionsAlkylation with a substituted benzyl bromide using KHMDS as a base in toluene. [<a href="https://pubs.acs.org/doi/10.1021/op0340056" target="_blank">1</a>]

Its proven performance in a demanding, multi-step pharmaceutical synthesis provides confidence in its reliability and suitability for high-stakes projects.

Process Compatibility: Orthogonal Deprotection via Catalytic Hydrogenation

The N-Cbz (benzyloxycarbonyl) group is a key process-related feature. It is robust under a wide range of conditions but is readily and cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C). [1] This deprotection method is orthogonal to many other common protecting groups, such as acid-labile Boc or base-labile Fmoc groups. This allows for selective deprotection in complex molecules, a critical attribute for efficient synthetic planning. For any synthesis involving acid-sensitive functionalities, this Cbz-protected auxiliary is a more suitable procurement choice than its N-Boc counterpart.

Evidence DimensionDeprotection Method
Target Compound DataCatalytic Hydrogenolysis (H₂, Pd/C)
Comparator Or BaselineN-Boc analog requiring strong acid (e.g., TFA)
Quantified DifferenceQualitative difference in required reagents and reaction orthogonality
ConditionsStandard, mild hydrogenation conditions. [<a href="https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483" target="_blank">1</a>]

This enables its use in synthetic routes where acid-labile groups must be preserved, providing essential process flexibility that N-Boc alternatives lack.

Synthesis of High-Purity, Non-Proteinogenic α-Amino Acids

This compound is the right choice when the primary goal is the synthesis of enantiomerically pure unnatural α-amino acids. The >98% diastereoselectivity achieved during alkylation directly translates to high enantiomeric purity of the final product after cleavage, minimizing or eliminating the need for costly chiral chromatography. [1]

Development of Pharmaceutical Intermediates with Acid-Sensitive Functionality

Ideal for multi-step syntheses of complex molecules, such as API precursors, that contain acid-labile protecting groups (e.g., Boc, t-butyl esters, silyl ethers). The mild, neutral conditions of Cbz group removal by hydrogenation ensure that these other sensitive groups remain intact, simplifying the overall process. [2]

Process Scale-Up Where Crystalline Intermediates are Required

In process development and scale-up, the ability to purify intermediates by crystallization is a major economic and practical advantage. The use of this auxiliary has been shown to produce highly crystalline alkylated intermediates, enabling efficient purification to high diastereomeric purity without relying on chromatography, as demonstrated in the synthesis of an NK-1 receptor antagonist. [3]

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

387.14705815 Da

Monoisotopic Mass

387.14705815 Da

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Last modified: 08-15-2023

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